molecular formula C14H19BN2O2 B572885 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1313738-64-5

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No. B572885
M. Wt: 258.128
InChI Key: MELFTEDRTVBZQH-UHFFFAOYSA-N
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Description

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the molecular formula C15H20BNO2 . It has a molecular weight of 257.14 g/mol . The IUPAC name for this compound is 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom, forming a dioxaborolan-2-yl group . This group is attached to an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring . The indazole ring is substituted at the 1-position with a methyl group and at the 7-position with the dioxaborolan-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.14 g/mol . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound is 257.1587090 g/mol .

Scientific Research Applications

Synthesis and Crystal Structure

Researchers have focused on synthesizing and analyzing the crystal structure of derivatives closely related to 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, revealing insights into their molecular conformations and stability. For example, the synthesis and crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate were explored, showcasing its significant role as an intermediate in the production of 1H-indazole derivatives. The compound's structure was validated through various spectroscopic techniques and X-ray diffraction, with density functional theory (DFT) calculations corroborating the experimental data. These studies highlight the compound's stable conformers and provide a comprehensive analysis of its physicochemical characteristics, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Physicochemical Properties

Further research delves into the physicochemical properties of derivatives, emphasizing their synthesis, crystal structure, and DFT studies. This includes investigations on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting their significance as boric acid ester intermediates. Through meticulous structural confirmation and theoretical calculations, these studies elucidate the molecular structures, electrostatic potentials, and other key physicochemical attributes, offering valuable insights into the compound's applications in various scientific domains (Huang et al., 2021).

properties

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10-9-16-17(5)12(10)11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFTEDRTVBZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725563
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS RN

1313738-64-5
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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